molecular formula C25H35N3O7S B600883 DNV-II impurity 2 CAS No. 1133153-38-4

DNV-II impurity 2

Katalognummer: B600883
CAS-Nummer: 1133153-38-4
Molekulargewicht: 521.63
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of DNV-II impurity 2 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a phenylbutan-2-yl compound with a sulfonamide derivative under controlled conditions.

    Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxy group at the desired position.

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet the demands of pharmaceutical companies. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques to isolate the final product .

Analyse Chemischer Reaktionen

DNV-II impurity 2 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can result in the formation of amine derivatives .

Wissenschaftliche Forschungsanwendungen

DNV-II impurity 2 has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of DNV-II impurity 2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in the synthesis of viral proteins, thereby preventing the replication of viruses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

DNV-II impurity 2 can be compared with other similar compounds, such as:

    Darunavir: A protease inhibitor used in the treatment of HIV. D

Biologische Aktivität

DNV-II Impurity 2, chemically known as Tert-butyl ((2S,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate , is an important compound in pharmaceutical chemistry. Its unique structure, which includes a sulfonamide moiety, positions it as a significant intermediate in the synthesis of high-potency active pharmaceutical ingredients (HPAPIs). This article explores the biological activities associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₄N₄O₅S
  • Molecular Weight : 396.47 g/mol

The presence of the tert-butyl group and sulfonamide functionality contributes to its reactivity and biological activity.

Biological Activity Overview

This compound exhibits various biological activities primarily due to its interaction with biological targets. The compound's potential applications include:

Comparative Biological Activity

A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound. The following table summarizes relevant compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
DNV-I Impurity 1 Similar sulfonamide structurePotentially antibacterial
Sulfamethoxazole Sulfonamide with an aromatic ringAntibacterial
Ciprofloxacin Fluoroquinolone structureBroad-spectrum antibacterial
This compound Tert-butyl and sulfonamide moietyPotential antibacterial and anticancer

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, several studies provide a foundation for understanding its potential:

  • Antibacterial Studies : Preliminary assays indicate that this compound may inhibit the growth of Gram-positive bacteria, similar to sulfamethoxazole. Further investigations are needed to quantify its efficacy and mechanism of action.
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines have shown that compounds with similar structures can induce apoptosis or inhibit cell proliferation. Future research should focus on evaluating this compound in these contexts.
  • Pharmacokinetics and Safety Profiles : Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Current data suggest that modifications to its structure could enhance bioavailability and reduce toxicity.

Eigenschaften

CAS-Nummer

1133153-38-4

Molekularformel

C25H35N3O7S

Molekulargewicht

521.63

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

N-[(1S,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.